N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a fluorophenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dimethyl-1H-pyrazole and thiophene-3-carboxaldehyde.
Reaction Steps:
The first step involves the formation of an intermediate by reacting 3,5-dimethyl-1H-pyrazole with thiophene-3-carboxaldehyde under acidic conditions.
The intermediate is then subjected to a reductive amination reaction with 4-fluorophenylcyclopropanecarboxamide to form the final product.
Industrial Production Methods: Large-scale synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolidines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or nitric acid.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Pyrazolidines.
Substitution: Brominated or nitrated fluorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Biology: It has shown potential as an antileishmanial and antimalarial agent. Medicine: Research is ongoing to explore its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent. Industry: The compound's unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with various enzymes and receptors, leading to biological responses.
Pathways Involved: It may inhibit specific enzymes or modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole-based compounds with similar biological activities.
Thiophene Derivatives: Compounds containing thiophene rings used in medicinal chemistry.
Fluorophenyl Compounds: Fluorinated phenyl derivatives with applications in drug discovery.
Uniqueness: This compound stands out due to its combination of pyrazole, thiophene, and fluorophenyl groups, which contribute to its unique chemical and biological properties.
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Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-14-11-15(2)25(24-14)19(16-7-10-27-13-16)12-23-20(26)21(8-9-21)17-3-5-18(22)6-4-17/h3-7,10-11,13,19H,8-9,12H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBHKOMVLNNNPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CSC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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